1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14ClNO. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been found to interact with tubulin .
Mode of Action
Benzofuran derivatives have been shown to induce apoptosis in leukemia cells .
Biochemical Pathways
It’s known that benzofuran derivatives can increase reactive oxygen species in cancer cells .
Result of Action
Benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the storage temperature of the compound can affect its stability . .
Biochemical Analysis
Biochemical Properties
Cellular Effects
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma . The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
Studies have shown that benzofuran derivatives have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation . Through the Caspase-Glo 3/7 assay, the proapoptotic properties of these compounds were confirmed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring through cyclization reactions. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzofuran ring using methylation reactions. Common reagents for this step include methyl iodide or dimethyl sulfate.
Amination: The ethan-1-amine group is introduced through amination reactions. This can be done by reacting the intermediate compound with ammonia or primary amines under suitable conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents and catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases and conditions.
Comparison with Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: A ketone derivative with similar structural features but different reactivity and applications.
2-(2-Methylbenzofuran-3-yl)ethan-1-amine hydrochloride: Another benzofuran derivative with a different substitution pattern and potentially different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its ability to induce apoptosis in cancer cells and inhibit proinflammatory cytokines makes it a promising compound for further research and development .
Properties
IUPAC Name |
1-(3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDWJEXBFDNUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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